

# A Comparative Guide to LSD1 Inhibitors: INCB059872 vs. GSK2879552

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB059872 |           |
| Cat. No.:            | B10855417  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors: **INCB059872**, developed by Incyte Corporation, and GSK2879552, from GlaxoSmithKline. This document synthesizes preclinical and clinical data to evaluate their performance, supported by experimental methodologies and visual diagrams to aid in understanding their mechanisms and applications in cancer research.

#### Introduction to LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by promoting cell proliferation and blocking differentiation.[2] Consequently, LSD1 has emerged as a promising therapeutic target, leading to the development of numerous inhibitors. Both INCB059872 and GSK2879552 are irreversible, FAD-directed inhibitors that form a covalent adduct with the FAD cofactor, leading to the inactivation of the enzyme.[3][4]

Head-to-Head Comparison: INCB059872 vs. GSK2879552



While direct comparative studies under identical conditions are limited, this section consolidates available data to provide a parallel assessment of their biochemical potency, preclinical efficacy, and clinical outcomes.

**Biochemical and Cellular Activity** 

| Parameter                        | INCB059872                                           | GSK2879552                                           | Reference(s) |
|----------------------------------|------------------------------------------------------|------------------------------------------------------|--------------|
| Mechanism of Action              | Irreversible, FAD-<br>directed covalent<br>inhibitor | Irreversible, FAD-<br>directed covalent<br>inhibitor | [3][4]       |
| Enzymatic Inhibition (IC50)      | Data not available in direct comparison              | ~24 nM                                               | [5]          |
| Cellular Proliferation<br>(EC50) | 47-377 nM (SCLC cell lines)                          | Potent inhibition of AML and SCLC cell lines         | [6]          |

**Preclinical In Vivo Efficacy** 

| Model           | INCB059872                                                                                       | GSK2879552                                           | Reference(s) |
|-----------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------|--------------|
| SCLC Xenografts | Significant tumor<br>growth inhibition in<br>NCI-H526 and NCI-<br>H1417 models                   | Over 80% tumor growth inhibition in sensitive models | [6][7]       |
| AML Xenografts  | Significant tumor<br>growth inhibition and<br>prolonged survival in a<br>murine MLL-AF9<br>model | Prolonged survival in mouse models of AML            | [6][8]       |

## **Clinical Development and Outcomes**



| Aspect                        | INCB059872                                                                            | GSK2879552                                                                                          | Reference(s) |
|-------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--------------|
| Clinical Trials               | Under investigation in various advanced malignancies (e.g., NCT02712905)              | Phase I trials in SCLC<br>(NCT02034123) and<br>AML (NCT02177812)<br>were terminated                 | [9][10]      |
| Reason for<br>Discontinuation | N/A (ongoing)                                                                         | Unfavorable risk-<br>benefit profile: poor<br>disease control and<br>high rate of adverse<br>events | [10][11]     |
| Key Adverse Events            | Thrombocytopenia has been observed as a potential on-target effect of LSD1 inhibitors | Thrombocytopenia<br>(41% of patients in<br>SCLC trial),<br>encephalopathy                           | [10][11][12] |

### **Signaling Pathways and Experimental Workflows**

To visually represent the underlying biology and experimental designs, the following diagrams are provided in DOT language for Graphviz.

#### **LSD1 Signaling Pathway in Cancer**





Click to download full resolution via product page

## **Experimental Workflow: In Vitro Cell Viability Assay**





Click to download full resolution via product page



# Detailed Experimental Methodologies LSD1 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits for screening LSD1 inhibitors.[13][14]

- Reagent Preparation: Prepare LSD1 assay buffer, purified human recombinant LSD1 enzyme, a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), horseradish peroxidase (HRP), and the specific di-methylated histone H3K4 peptide substrate.
- Inhibitor Preparation: Prepare serial dilutions of INCB059872 and GSK2879552 in a suitable solvent (e.g., DMSO).
- Assay Procedure:
  - In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate to each well.
  - Add the inhibitor dilutions or solvent control to the respective wells.
  - Initiate the reaction by adding the H3K4 peptide substrate.
  - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Data Acquisition: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the solvent control and determine the IC50 value by fitting the data to a dose-response curve.

### **Cell Viability Assay (CellTiter-Glo® Luminescent Assay)**

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[15][16]

• Cell Seeding: Seed cancer cells (e.g., AML or SCLC cell lines) in an opaque-walled 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.



- Compound Treatment: Treat the cells with a range of concentrations of INCB059872 or GSK2879552. Include a vehicle-only control. Incubate the plate for the desired treatment duration (e.g., 6 days).
- Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- · Lysis and Luminescence Generation:
  - Equilibrate the cell plate to room temperature for approximately 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

#### In Vivo Tumor Xenograft Study (AML Model)

This protocol provides a general framework for evaluating the efficacy of LSD1 inhibitors in an AML patient-derived xenograft (PDX) model.[17][18]

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) that can support the engraftment of human AML cells.
- Cell Implantation: Inject primary AML patient cells intravenously or intra-femorally into the mice.
- Tumor Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood or bone marrow of the mice using flow cytometry for human-specific markers (e.g., CD45).



- Drug Administration: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer INCB059872 or GSK2879552 orally at predetermined doses and schedules (e.g., daily or every other day). The control group receives the vehicle.
- Efficacy Evaluation:
  - Monitor the tumor burden by regularly assessing the percentage of human AML cells in the peripheral blood.
  - Monitor the overall health of the animals, including body weight.
  - At the end of the study, measure the percentage of AML cells in the bone marrow and spleen.
- Data Analysis: Compare the tumor growth inhibition and overall survival between the treatment and control groups to assess the anti-leukemic efficacy of the inhibitors.

#### Conclusion

Both INCB059872 and GSK2879552 are potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity against AML and SCLC. However, their clinical trajectories have diverged significantly. While INCB059872 continues to be evaluated in clinical trials for various advanced cancers, the development of GSK2879552 was halted due to an unfavorable safety and efficacy profile in early-phase trials. The severe adverse events observed with GSK2879552, particularly thrombocytopenia and encephalopathy, highlight the potential challenges in targeting LSD1 therapeutically. The on-target effect of LSD1 inhibition on hematopoiesis likely contributes to thrombocytopenia. The differing clinical outcomes underscore the importance of subtle variations in compound properties, such as selectivity and off-target effects, which can significantly impact the therapeutic window. For researchers and drug developers, the comparative data presented here emphasize the need for a thorough preclinical evaluation and careful consideration of the safety profile when developing novel LSD1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. frontiersin.org [frontiersin.org]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to LSD1 Inhibitors: INCB059872 vs. GSK2879552]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10855417#incb059872-vs-other-lsd1-inhibitors-e-g-gsk2879552]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com